

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine methyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Boc-3-cyclohexyl-L-alanine methyl ester

Cat. No.: B1277778

[Get Quote](#)

CAS Number: 98105-41-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-3-cyclohexyl-L-alanine methyl ester, commonly referred to as **Boc-3-cyclohexyl-L-alanine methyl ester** or Boc-Cha-OMe, is a chiral amino acid derivative with significant utility in medicinal chemistry and peptide research. Its unique structural features, including the lipophilic cyclohexyl side chain, a Boc-protected amine, and a methyl-esterified carboxyl group, make it a valuable building block for the synthesis of peptide-based therapeutics with enhanced pharmacological properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, experimental applications, and its role in modulating key signaling pathways implicated in oncology and neurology.

Core Compound Properties

Boc-3-cyclohexyl-L-alanine methyl ester is a white crystalline solid at room temperature.^[1] The incorporation of the cyclohexyl moiety in place of a phenyl group (as in phenylalanine) increases the hydrophobicity and metabolic stability of peptides containing this residue.^{[2][3]} This modification is a key strategy in drug design to improve the bioavailability and efficacy of peptide drug candidates.^{[2][3]}

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
CAS Number	98105-41-0	[1]
Molecular Formula	C ₁₅ H ₂₇ NO ₄	[3]
Molecular Weight	285.38 g/mol	[3]
IUPAC Name	methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate	[4]
Synonyms	Boc-Cha-OMe, N-(tert-Butoxycarbonyl)-3-cyclohexyl-L-alanine methyl ester	[5]
Physical Form	Crystalline Solid	[1]
Melting Point	47-49 °C	[6]
Optical Rotation	[α] ²⁰ /D: -19° to -20° (c=1 in Methanol)	[5]
Purity (Typical)	≥95% (HPLC)	[5]
Solubility	Soluble in organic solvents like methanol, dichloromethane	Inferred

Table 2: Predicted Spectroscopic Data

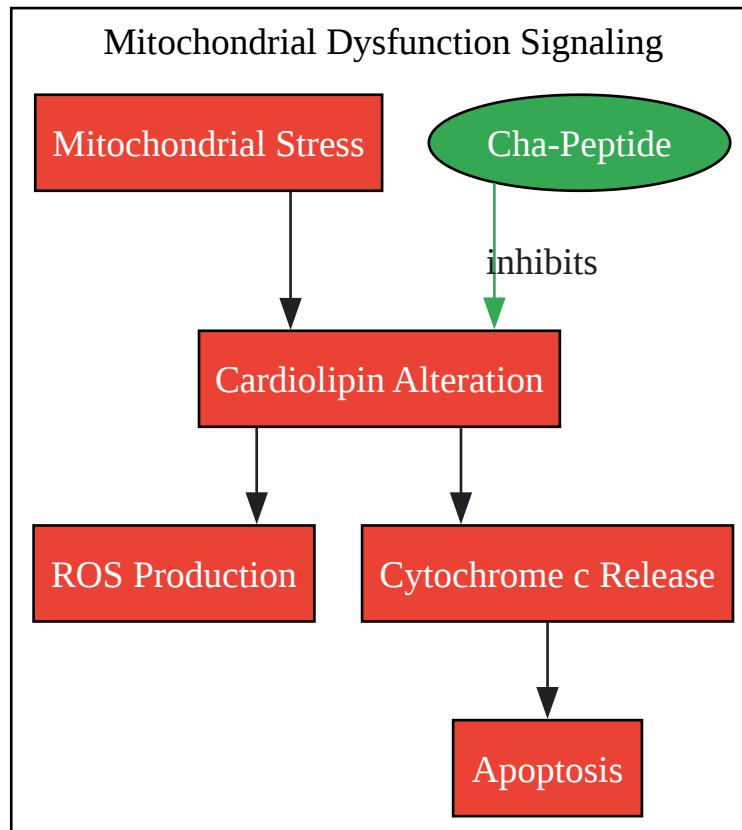
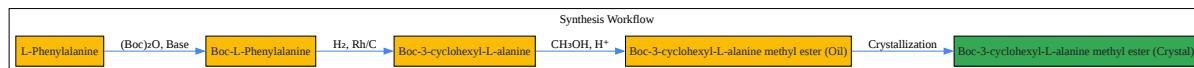
Precise experimental spectroscopic data for **Boc-3-cyclohexyl-L-alanine methyl ester** is not readily available in public literature. The following data is predicted based on the analysis of its parent compound, 3-cyclohexyl-L-alanine, and standard chemical shift values.

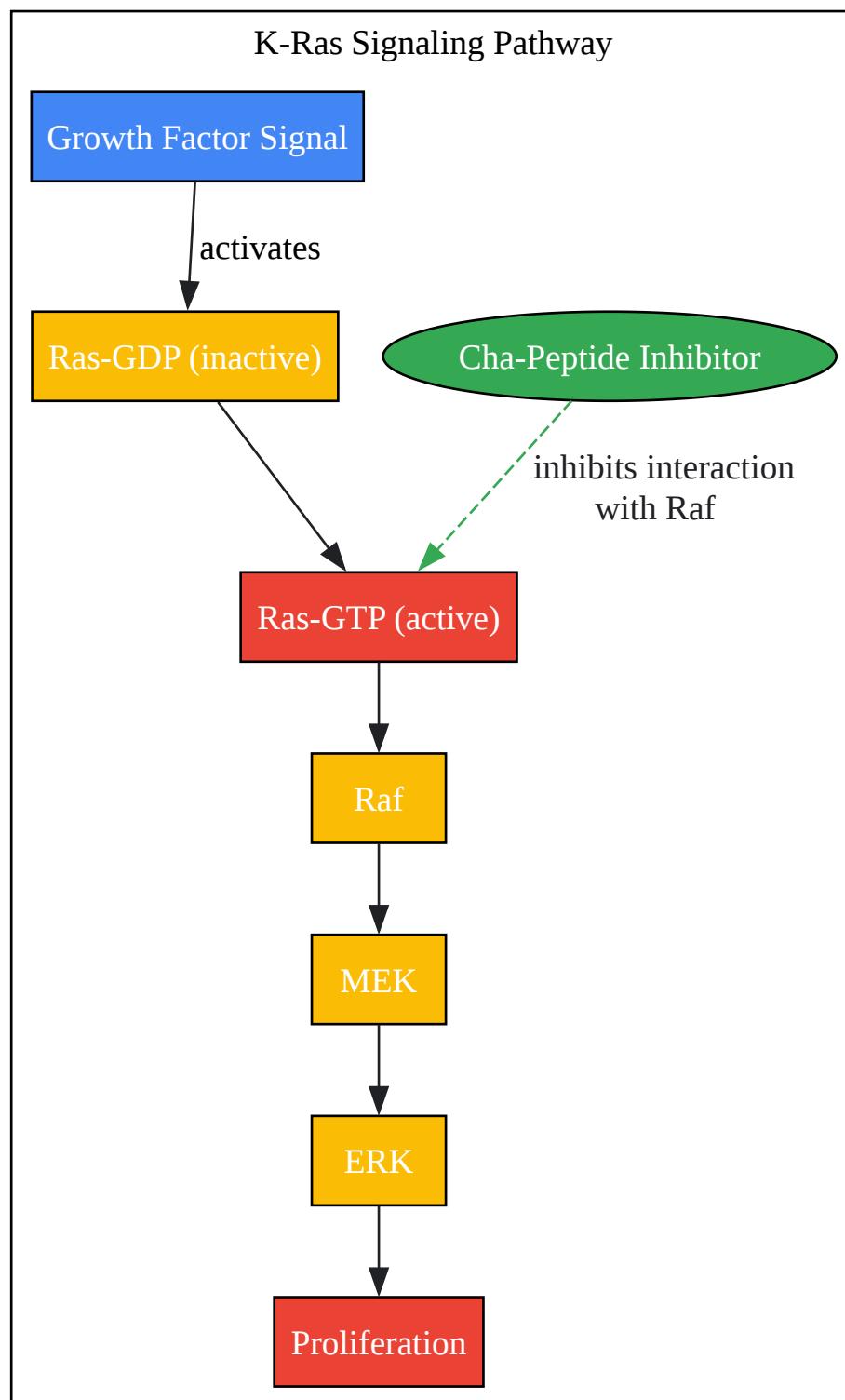
Spectroscopy	Predicted Data	Reference(s)
¹ H NMR (CDCl ₃)	$\delta \sim 4.3$ ppm (m, 1H, α -H), $\delta \sim 3.7$ ppm (s, 3H, OCH ₃), $\delta \sim 1.6$ -1.8 ppm (m, 6H, cyclohexyl), $\delta \sim 1.4$ ppm (s, 9H, Boc), $\delta \sim 0.9$ -1.3 ppm (m, 7H, cyclohexyl & β -CH ₂)	[7]
¹³ C NMR (CDCl ₃)	$\delta \sim 173$ ppm (C=O, ester), $\delta \sim 155$ ppm (C=O, Boc), $\delta \sim 80$ ppm (C(CH ₃) ₃), $\delta \sim 53$ ppm (α -C), $\delta \sim 52$ ppm (OCH ₃), $\delta \sim 40$ ppm (β -C), $\delta \sim 34$ ppm (cyclohexyl C1), $\delta \sim 32$ ppm (cyclohexyl C2, C6), $\delta \sim 28$ ppm (C(CH ₃) ₃), $\delta \sim 26$ ppm (cyclohexyl C3, C5), $\delta \sim 25$ ppm (cyclohexyl C4)	[7]
FT-IR (ATR)	~ 3350 cm ⁻¹ (N-H stretch), ~ 2920 , 2850 cm ⁻¹ (C-H stretch), ~ 1745 cm ⁻¹ (C=O stretch, ester), ~ 1700 cm ⁻¹ (C=O stretch, carbamate), ~ 1160 cm ⁻¹ (C-O stretch)	[7]
Mass Spec (ESI-MS)	m/z 286 [M+H] ⁺ , 308 [M+Na] ⁺	Inferred

Synthesis and Experimental Protocols

The synthesis of **Boc-3-cyclohexyl-L-alanine methyl ester** is typically achieved through a multi-step process starting from a commercially available amino acid precursor.

Experimental Protocol: Synthesis of Boc-3-cyclohexyl-L-alanine



This protocol describes the synthesis of the carboxylic acid precursor, which is then esterified.


- **Boc Protection of L-Phenylalanine:** L-Phenylalanine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., dioxane/water or dichloromethane) to yield N-Boc-L-phenylalanine.
- **Hydrogenation of the Phenyl Ring:** The resulting N-Boc-L-phenylalanine is dissolved in a solvent such as methanol or ethanol. The solution is then subjected to catalytic hydrogenation using a rhodium on carbon (Rh/C) or platinum oxide (PtO₂) catalyst under a hydrogen atmosphere. This step reduces the aromatic phenyl ring to a saturated cyclohexyl ring.
- **Work-up and Isolation:** After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield N-Boc-3-cyclohexyl-L-alanine, typically as an oil or solid.

Experimental Protocol: Methyl Esterification

The carboxylic acid can be converted to the methyl ester via Fischer esterification or by using a milder coupling agent.

- **Fischer Esterification:** N-Boc-3-cyclohexyl-L-alanine is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product as an oil.
- **Crystallization:** The oily product can be crystallized by dissolving it in a minimal amount of a suitable organic solvent (e.g., methanol) and then adding a non-polar solvent (e.g., n-hexane) followed by cooling. Seeding with a previously formed crystal can facilitate crystallization.^[8] This process yields the final product, **Boc-3-cyclohexyl-L-alanine methyl ester**, in a higher purity crystalline form.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Multi-targeting of K-Ras domains and mutations by peptide and small molecule inhibitors | PLOS Computational Biology [journals.plos.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Buy Boc-3-cyclohexyl-L-alanine methyl ester | 98105-41-0 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. BOC-3-CYCLOHEXYL-L-ALANINE METHYL ESTER | 98105-41-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of Cardiolipin in Mitochondrial Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine methyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277778#boc-3-cyclohexyl-l-alanine-methyl-ester-cas-number-98105-41-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com